molecular formula C23H22FN5O3 B2544280 N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 951616-94-7

N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine

Cat. No. B2544280
CAS RN: 951616-94-7
M. Wt: 435.459
InChI Key: ITVZRXWNTAWVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiadiazol-5-amine derivatives is described in the first paper, where a one-pot, four-component reaction is employed. This method involves the use of 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride (NH4Cl) in toluene under reflux conditions. The process is noted for its moderate to good yields and its tolerance for a range of aromatic aldehydes with various substituents .

Molecular Structure Analysis

While the specific molecular structure of "N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine" is not directly discussed in the provided papers, the general structure of imidazo[2,1-b][1,3,4]thiadiazoles is characterized by a fused ring system that includes an imidazole ring and a thiadiazole ring. The substituents on the core structure, such as the cyclopentyl, ethoxyphenyl, and propylpiperazinyl groups, are likely to influence the compound's biological activity and physical properties.

Chemical Reactions Analysis

The second paper describes the synthesis of adamantyl-imidazolo-thiadiazoles using ring formation reactions, which are catalyzed by nano-MgO and ionic liquids. This 'green' synthesis approach emphasizes the importance of environmentally friendly methods in the development of these compounds. The resulting products are tested for their anti-tuberculosis activity, with one compound showing potent inhibitory activity against M. tuberculosis .

Physical and Chemical Properties Analysis

The third paper provides insight into the physical and chemical properties of imidazo[2,1-b][1,3,4]thiadiazole derivatives by evaluating their biological activity. The synthesized compounds exhibit varying degrees of cytotoxicity against leukemia cells, with some showing strong cytotoxicity. The study of these properties is crucial for understanding the potential therapeutic applications of these compounds as anticancer agents .

Scientific Research Applications

Anticancer Potential

Research into 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles has identified compounds with significant in vitro anticancer activity against various cancer cell lines, including non-small cell lung cancer and renal cancer. These findings highlight the potential of the imidazo[2,1-b][1,3,4]thiadiazole skeleton in the design of new anticancer agents, indicating a promising avenue for the development of novel therapeutic strategies against diverse cancer types (Noolvi et al., 2012).

Antimicrobial and Antituberculosis Activity

Imidazo[2,1-b][1,3,4]thiadiazoles have been evaluated for antimicrobial and antituberculosis activities, showcasing effectiveness against Mycobacterium tuberculosis and other microbial strains. This suggests their utility in addressing infectious diseases and highlights the potential for these compounds to contribute to the development of new antimicrobial and antituberculosis medications (Patel et al., 2017).

Bioreductive Anti-tumor Drugs

Imidazo[1,2-a]quinoxaline mono-N-oxides, closely related to imidazo[2,1-b][1,3,4]thiadiazoles, have been investigated for their potential as bioreductive anti-tumor drugs. These compounds exhibit differential toxicity under hypoxic conditions, a characteristic beneficial for targeting tumor cells in low oxygen environments. This underscores the relevance of the imidazo[2,1-b][1,3,4]thiadiazole class in cancer therapy, particularly in exploiting tumor hypoxia as a therapeutic target (Naylor et al., 1993).

properties

IUPAC Name

2-[2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-3-27-13-19-21(26-27)22(31)29(12-16-6-4-15(2)5-7-16)23(32)28(19)14-20(30)25-18-10-8-17(24)9-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVZRXWNTAWVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.